molecular formula C5H5ClN2O B1519852 (3-Chloropyrazin-2-yl)methanol CAS No. 89283-32-9

(3-Chloropyrazin-2-yl)methanol

Cat. No.: B1519852
CAS No.: 89283-32-9
M. Wt: 144.56 g/mol
InChI Key: NYTVRJQDIXLFAT-UHFFFAOYSA-N
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Description

(3-Chloropyrazin-2-yl)methanol: is a chemical compound with the molecular formula C5H5ClN2O . It is a derivative of pyrazine, featuring a chlorine atom at the 3-position and a hydroxymethyl group at the 2-position

Mechanism of Action

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.04 according to iLOGP and -0.11 according to XLOGP3 . These properties could impact the compound’s bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Chloropyrazin-2-yl)methanol. For instance, the compound’s storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C . These conditions could potentially affect the compound’s stability and activity. Other factors, such as pH and the presence of other compounds, could also influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropyrazin-2-yl)methanol . One common method is the reaction of pyrazine with chloroform in the presence of a strong base, such as sodium hydroxide, to form the chlorinated intermediate. Subsequent reaction with formaldehyde and a reducing agent, such as sodium cyanoborohydride, yields the final product.

Industrial Production Methods: In an industrial setting, the production of This compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(3-Chloropyrazin-2-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The chlorine atom can be reduced to form a corresponding amine derivative.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.

  • Substitution: Various nucleophiles and bases can be employed for substitution reactions.

Major Products Formed:

  • Oxidation : Oxidation: 3-Chloropyrazine-2-carboxylic acid

  • Reduction: 3-Chloropyrazin-2-ylamine

  • Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

(3-Chloropyrazin-2-yl)methanol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It can be used as a probe in biological studies to investigate cellular processes.

  • Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Chloropyrazine

  • 2-Methylpyrazine

  • 3-Methylpyrazine

  • 4-Methylpyrazine

Biological Activity

(3-Chloropyrazin-2-yl)methanol is a heterocyclic compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other biological properties.

Chemical Structure

The molecular formula of this compound is C5_5H5_5ClN2_2O, with a molecular weight of approximately 146.56 g/mol. The compound features a chlorinated pyrazine ring and a hydroxymethyl group, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies show that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.

Case Study: Cytotoxicity Assay
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030
10010

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds, enhancing binding affinity to target proteins.

Enzyme Inhibition

Studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic cells.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being explored for potential applications in drug development. Its structural characteristics make it a candidate for further optimization and modification to enhance efficacy and selectivity against specific targets.

Properties

IUPAC Name

(3-chloropyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTVRJQDIXLFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653998
Record name (3-Chloropyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89283-32-9
Record name (3-Chloropyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (TMP) (43.8 mL, 36.4 g, 0.258 mol, 1.18 eq.) in anhydrous THF (600 mL), cooled to −78° C., 2.5 M n-BuLi in hexanes (110.9 mL, 0.277 mol, 1.27 eq.) was added directly. The solution was allowed to warm to 0° C. for 20 min, after which the reaction was again cooled to −78° C. A solution of chloropyrazine (19.2 mL, 25.0 g, 0.218 mol) in THF (50 mL) was added dropwise over 10 min; a color change from light yellow to dark brown was observed. The reaction was allowed to react at −78° C. to −70° C. for 10 min. A solution of DMF (42.0 mL, 39.9 g, 0.546 mol, 2.5 eq.) in THF (50 mL) was added slowly over 12 min. The temperature was maintained at −78° C. to −70° C. for 2 h. The reaction was quenched with MeOH (400 mL) at −78° C. and charged with NaBH4 (16.5 g, 0.437 mol, 2.0 eq.) at 0° C. for 2 h. The solvent was partially removed in vacuo and additional CH2Cl2 (200 mL) was added to the oil and the reaction mixture was quenched with 2N HCl (900 mL) to a neutral pH. The aqueous layer was extracted with CH2Cl2 (4×) and EtOAc (2×). The organic layers were combined, dried over Na2SO4, filtered, and concentrated in vacuo, giving a crude black liquid. The crude material was adsorbed onto silica gel (for dry loading) and purified by chromatography on silica gel [2 kg silica gel, eluting with MeCN:CH2Cl2 2%→5%→10%] affording the title compound, as a dark brown oil; 1H NMR (400 MHz, CDCl3) δ 4.86 (2H, s), 8.36 (1H, d, J=4.35 Hz), 8.51 (1H, d, J=2.56 Hz); MS (ES+): m/z 144.93 (100) [MH+]; HPLC: tR=1.60 min (OpenLynx, polar—7 min).
Quantity
43.8 mL
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reactant
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600 mL
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hexanes
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110.9 mL
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19.2 mL
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50 mL
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42 mL
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50 mL
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solvent
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16.5 g
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reactant
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crude material
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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(3-Chloropyrazin-2-yl)methanol
Reactant of Route 5
(3-Chloropyrazin-2-yl)methanol
Reactant of Route 6
(3-Chloropyrazin-2-yl)methanol

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